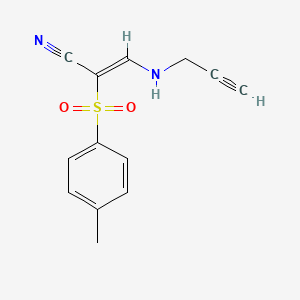

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-methylphenyl)sulfonyl-3-(prop-2-ynylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-3-8-15-10-13(9-14)18(16,17)12-6-4-11(2)5-7-12/h1,4-7,10,15H,8H2,2H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWPLPOLSLIVNL-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNCC#C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NCC#C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation-Based Approaches

A primary route involves the sulfonylation of propargylamine intermediates. Patent literature describes analogous syntheses where sulfonyl chloride derivatives react with propargylamine-containing precursors under basic conditions. For example:

- Intermediate Formation : 4-Methylbenzenesulfonyl chloride reacts with a propargylamine-substituted acrylonitrile precursor in anhydrous dichloromethane.

- Base-Mediated Coupling : Triethylamine (1.2 equiv) facilitates deprotonation and nucleophilic attack at the sulfonyl chloride electrophile.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound.

This method aligns with general sulfonylation protocols for α,β-unsaturated nitriles, where steric hindrance from the propargyl group necessitates prolonged reaction times (12–24 hours).

Cyclization Strategies

Journal of Medicinal Chemistry reports highlight cyclization reactions as viable pathways. A three-step sequence involves:

- Thioamide Formation : A nitrile precursor (e.g., 2-cyano-3-(prop-2-ynylamino)prop-2-enenitrile) is treated with $$ \text{H}2\text{S} $$ in concentrated $$ \text{H}2\text{SO}_4 $$ to generate a thioamide intermediate.

- Oxidative Sulfonylation : The thioamide undergoes oxidation with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid) to install the sulfonyl group.

- Final Purification : Recrystallization from acetonitrile/water mixtures yields crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :

IR (KBr) :

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a retention time of 6.8 minutes with ≥98% purity.

Critical Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (sulfonylation) | Prevents oligomerization |

| Solvent Polarity | Dichloromethane | Enhances solubility |

| Equivalents of Base | 1.2–1.5 (Triethylamine) | Minimizes side reactions |

| Oxidation Time | 4–6 hours | Avoids over-oxidation |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Sulfonamide derivatives.

Scientific Research Applications

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl and nitrile groups.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile exerts its effects involves its interaction with biological molecules:

Molecular Targets: Enzymes and receptors that interact with the sulfonyl and nitrile groups.

Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Physical and Chemical Properties

- Crystal Packing: The naphthyl analog () exhibits weak C–H⋯H interactions and a dihedral angle of 60.30° between aromatic rings, reducing planarity. The target compound’s sulfonyl and amino groups may promote stronger hydrogen bonding (e.g., N–H⋯O or S=O⋯H interactions), enhancing crystallinity compared to the naphthyl analog.

- Solubility :

Data Tables

Table 1: Functional Group Impact on Properties

Table 2: Comparative Hydrogen-Bonding Profiles

| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Notable Interactions |

|---|---|---|---|

| Target Compound | 1 (N–H) | 3 (S=O, nitrile) | Potential N–H⋯O and nitrile interactions |

| (Z)-3-anilino-3-hydroxy... | 2 (N–H, O–H) | 3 (S=O, nitrile) | Stronger O–H⋯O/N interactions |

| Trifluoromethylpyridyl Analog | 1 (N–H) | 4 (S=O, nitrile, pyridine N) | Pyridine N as additional acceptor |

Biological Activity

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile, with the CAS number 1025637-02-8, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12N2O2S

- Molar Mass : 260.31 g/mol

- Structural Features : The compound features a sulfonyl group attached to a prop-2-ynylamino moiety, contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess antibacterial and antifungal activities, likely due to their ability to interfere with microbial cell wall synthesis or function.

Research Findings :

In vitro assays have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in its biological activity by interacting with enzymes involved in metabolic pathways.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C13H12N2O2S |

| Molar Mass | 260.31 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Effective against various bacteria |

| Mechanism of Action | Likely involves enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction. A typical procedure involves reacting 4-methylbenzenesulfonyl chloride with a propargylamine derivative under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol. Key variables include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine). Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitoring by TLC and FT-IR ensures intermediate formation .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.2–7.8 ppm for the 4-methylphenyl group), sulfonyl-linked CH₂ (δ 3.5–4.0 ppm), and prop-2-ynylamino protons (δ 2.1–2.5 ppm for the alkyne proton). The nitrile group (C≡N) appears as a sharp singlet at ~δ 120 ppm in ¹³C NMR .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches), and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 331.08 for C₁₈H₁₈N₂O₂S) .

Q. What are the solubility properties and handling considerations for this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO). Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Handle with nitrile gloves and avoid prolonged exposure to light due to potential photosensitivity .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEX-II diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection at 100–296 K resolves bond angles and torsion angles (e.g., dihedral angle between the sulfonyl and enenitrile groups). Refinement via SHELXL (v.2018/3) achieves R1 < 0.05. ORTEP-3 visualizes anisotropic displacement parameters and validates non-covalent interactions (e.g., hydrogen bonds) .

Q. What computational approaches predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV), molecular electrostatic potential (MEP), and Fukui indices. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian 16 or ORCA 5.0 generates optimized geometries, while Multiwfn analyzes electron density (AIM theory) .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer: Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C–H⋯O=S or N–H⋯N≡C). Weak interactions (π-π stacking, C–H⋯π) are quantified using Mercury 4.3. For example, adjacent molecules may form R₂²(8) motifs via sulfonyl-oxygen contacts, stabilizing the lattice .

Q. What strategies assess potential biological activity, such as enzyme inhibition?

Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination).

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, NF-κB). The sulfonyl group often anchors to hydrophobic pockets, while the nitrile interacts with catalytic residues .

- ADMET prediction : SwissADME evaluates bioavailability (%ABS >50) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.